Pyrazolo[1,5-A]pyridin-3-ylboronic acid

Catalog No.
S965862
CAS No.
1238337-01-3
M.F
C7H7BN2O2
M. Wt
161.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-A]pyridin-3-ylboronic acid

CAS Number

1238337-01-3

Product Name

Pyrazolo[1,5-A]pyridin-3-ylboronic acid

IUPAC Name

pyrazolo[1,5-a]pyridin-3-ylboronic acid

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5,11-12H

InChI Key

QHIVIXSDBZREFP-UHFFFAOYSA-N

SMILES

B(C1=C2C=CC=CN2N=C1)(O)O

Canonical SMILES

B(C1=C2C=CC=CN2N=C1)(O)O

Pyrazolo[1,5-A]pyridin-3-ylboronic acid is a boronic acid derivative characterized by its heterocyclic structure, which includes a pyrazolo[1,5-A]pyridine core. Its molecular formula is C7H7BN2O2C_7H_7BN_2O_2 and it has a molecular weight of approximately 161.96 g/mol. This compound is notable for its potential applications in various fields of research, particularly in medicinal chemistry and biochemistry due to its ability to interact with biological targets and influence biochemical pathways .

Typical of boronic acids. It can undergo:

  • Suzuki Coupling Reactions: This compound can react with aryl or vinyl halides in the presence of palladium catalysts to form biaryl compounds, which are significant in organic synthesis.
  • Formation of Boronates: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Acid-Base Reactions: As a boronic acid, it can participate in acid-base reactions with bases due to the presence of the boron atom that can donate a proton.

These reactions highlight its utility as a building block in synthetic organic chemistry .

The biological activity of pyrazolo[1,5-A]pyridin-3-ylboronic acid is primarily linked to its ability to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. Similar compounds have demonstrated efficacy in modulating signaling pathways such as:

  • Ras/ERK Pathway: Inhibition of TRKs can lead to downstream effects on this pathway, impacting cell growth and survival.
  • Phosphoinositide 3-Kinase/AKT Pathway: This pathway is crucial for cell metabolism and survival, and its modulation can influence cancer cell behavior.

The synthesis of pyrazolo[1,5-A]pyridin-3-ylboronic acid can be achieved through several methods:

  • Boration of Pyrazolo[1,5-A]pyridine Derivatives: This method involves the reaction of pyrazolo[1,5-A]pyridine with boron reagents under controlled conditions.
  • Direct Boronation: Utilizing boron trihalides or other boron sources in the presence of suitable solvents and catalysts.
  • Functionalization of Existing Boronic Acids: Modifying existing boronic acids through substitution reactions to introduce the pyrazolo[1,5-A]pyridine moiety.

These synthetic routes allow for the production of pyrazolo[1,5-A]pyridin-3-ylboronic acid with varying degrees of purity and yield .

Pyrazolo[1,5-A]pyridin-3-ylboronic acid has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting TRKs and related pathways.
  • Chemical Biology: Used in probe development for studying biological processes involving kinase signaling pathways.
  • Organic Synthesis: Acts as a versatile reagent in various coupling reactions to synthesize complex organic molecules.

These applications underscore its significance in both academic research and potential therapeutic developments .

Studies on the interactions of pyrazolo[1,5-A]pyridin-3-ylboronic acid with biological targets reveal its potential as an inhibitor of key enzymes and receptors. Interaction studies often focus on:

  • Enzyme Inhibition: Assessing how this compound affects enzyme activity by binding at active sites or allosteric sites.
  • Cellular Assays: Evaluating its effects on cell proliferation, differentiation, and apoptosis through various biochemical assays.

Such studies are critical for understanding the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with pyrazolo[1,5-A]pyridin-3-ylboronic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
Pyrazolo[3,4-b]pyridineHeterocyclicKnown for inhibiting tropomyosin receptor kinases
Pyrazolo[1,2-a]pyrimidineHeterocyclicExhibits antitumor activity through different mechanisms
Pyrido[2,3-b]pyrazoleHeterocyclicInvolved in similar biochemical pathways

Uniqueness

Pyrazolo[1,5-A]pyridin-3-ylboronic acid stands out due to its specific interaction with TRKs and distinct synthesis pathways compared to these similar compounds. Its unique structural features allow it to participate effectively in Suzuki coupling reactions while also exhibiting significant biological activity against cancer-related signaling pathways. This combination makes it a valuable compound for further research and development in medicinal chemistry .

The development of pyrazolo[1,5-a]pyridine derivatives represents a fascinating chapter in heterocyclic chemistry that spans over a century of scientific discovery. The foundational work in this area can be traced back to the early 20th century, when researchers first began exploring the fusion of pyrazole and pyridine rings to create novel bicyclic systems. The pyrazolopyridine family encompasses five distinct congeners, including the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] variants, each representing different possible fusions of the pyrazole and pyridine rings. Among these, the pyrazolo[1,5-a]pyridine scaffold has gained particular attention due to its unique structural properties and synthetic accessibility.

The systematic investigation of pyrazolo[1,5-a]pyridine derivatives began to intensify in the latter half of the 20th century as researchers recognized their potential in medicinal chemistry applications. These compounds demonstrated remarkable versatility as privileged scaffolds for combinatorial library design and drug discovery, primarily due to their great synthetic versatility that permits structural modifications throughout their periphery. The rigid, planar nitrogen-heterocyclic system containing both pyrazole and pyrimidine rings has proven to be particularly valuable for creating compounds with specific biological activities.

Recent advances in the field have been substantial, with the period from 2015 to 2021 marking significant progress in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines. Researchers have developed various synthesis pathways for the preparation and post-functionalization of this functional scaffold, leading to improved structural diversity and creating synergistic effects between new synthetic routes and potential applications. The most commonly utilized synthetic protocol involves intermolecular [3 + 2] cycloaddition of nitrogen-iminopyridinium ylides with alkenes or alkynes as dipolarophiles. Alternative synthetic approaches have included intramolecular cyclizations of transient nitrenes and ethynylpyridines, demonstrating the versatility of synthetic methodologies available for these compounds.

Contemporary research has focused on developing novel strategies that involve cross-dehydrogenative coupling reactions between nitrogen-amino-2-iminopyridine derivatives and beta-ketoesters and beta-diketones. These methodologies have proven to be particularly effective for creating substituted pyrazolo[1,5-a]pyridines and related pyrido[1,2-b]indazoles with high efficiency and selectivity. The evolution of these synthetic approaches reflects the growing sophistication of modern organic chemistry and the increasing demand for efficient methods to access complex heterocyclic systems.

Emergence of Boronic Acids in Synthetic Chemistry

The historical development of boronic acid chemistry constitutes one of the most significant advances in modern synthetic organic chemistry, with implications extending far beyond their initial discovery. Edward Frankland achieved the first preparation and isolation of a boronic acid in 1860, marking the beginning of organoborane chemistry. Frankland's pioneering work involved a two-stage process where diethylzinc and triethyl borate reacted to produce triethylborane, which subsequently oxidized in air to form ethylboronic acid. This seminal discovery established the foundation for what would eventually become one of the most important classes of synthetic intermediates in modern chemistry.

The structural characteristics of boronic acids that make them uniquely valuable in synthetic chemistry stem from their trivalent boron-containing nature, possessing one carbon-based substituent and two hydroxyl groups. The boron atom in these compounds exhibits sp2-hybridization with only six valence electrons, creating an electron deficiency that results in a vacant p-orbital orthogonal to the three substituents arranged in trigonal planar geometry. This electronic configuration enables boronic acids to function as Lewis acids, capable of forming reversible covalent complexes with various Lewis bases including sugars, amino acids, and hydroxamic acids.

The pivotal moment in boronic acid chemistry came with the discovery of the Suzuki-Miyamura coupling reaction in 1979, which dramatically increased research focus on boronic acids. This carbon-carbon bond forming reaction between an alkenyl borane or catecholate and an aryl halide in the presence of a base, catalyzed with palladium, revolutionized synthetic methodology. The reaction has undergone continuous improvement since its initial report, with optimized conditions developed for different catalysts and ligands, bases, solvents, and additives. The greater interest in boron as a reagent for this reaction has led to numerous discoveries and increased interest in boron medicinal chemistry over the years.

Within the last two decades, major advances in boron organic chemistry have made the incorporation of boron functional groups into pharmaceutical compounds more readily accessible and practicable. The increasing consideration of boron in drug design has led to successful expansion of boron-containing compounds, including five Food and Drug Administration-approved boron-containing compounds: bortezomib, tavaborole, ixazomib, crisaborole, and vaborbactam. These developments have drawn considerable attention to the use of boron as a viable candidate for further drug development and have established boronic acids as essential tools in medicinal chemistry.

Significance of Pyrazolo[1,5-A]pyridin-3-ylboronic acid in Chemical Research

Pyrazolo[1,5-A]pyridin-3-ylboronic acid occupies a unique position in contemporary chemical research as a compound that successfully integrates the advantageous properties of both pyrazolopyridine scaffolds and boronic acid functionality. With the molecular formula C7H7BN2O2 and a molecular weight of 161.96 grams per mole, this compound represents a sophisticated molecular architecture that combines the structural rigidity of the fused heterocyclic system with the versatile reactivity of the boronic acid group. The compound's systematic name, pyrazolo[1,5-a]pyridin-3-ylboronic acid, reflects its precise structural designation within the broader family of pyrazolopyridine derivatives.

The research significance of this compound extends across multiple domains of chemical science, particularly in medicinal chemistry where it serves as an instrumental building block for developing new pharmaceuticals. Researchers have identified its particular value in targeting specific enzymes and receptors, which can lead to innovative treatments for various diseases. The boronic acid functionality provides the compound with unique capabilities for bioconjugation applications, enabling effective coupling with diols and making it valuable in the development of bioconjugates for targeted drug delivery systems.

In organic synthesis applications, pyrazolo[1,5-A]pyridin-3-ylboronic acid functions as a key building block in the synthesis of complex organic molecules, allowing chemists to create diverse compounds with potential applications in drug discovery. The compound's utility in material science has also been recognized, where it contributes to the formulation of advanced materials such as polymers and nanomaterials that can enhance properties like strength and conductivity. Furthermore, analytical chemistry applications have emerged, where the compound can be employed as a reagent in various analytical techniques, aiding in the detection and quantification of biomolecules in complex samples.

The dual nature of this compound, combining heterocyclic and organoborane features, has made it particularly valuable in cross-coupling reactions. Recent research has demonstrated the utility of pyrazolo[1,5-a]pyridine derivatives as potent and selective dual inhibitors of specific kinases, highlighting the therapeutic potential of this molecular framework. These findings have positioned pyrazolo[1,5-A]pyridin-3-ylboronic acid as a compound of significant interest for pharmaceutical development, particularly in areas requiring selective enzyme inhibition and targeted therapeutic interventions.

Historical Evolution of Synthetic Methodologies

The evolution of synthetic methodologies for accessing pyrazolo[1,5-A]pyridin-3-ylboronic acid reflects broader trends in organic synthesis, particularly the development of increasingly sophisticated approaches to heterocyclic chemistry and organoborane synthesis. The historical progression can be understood through examining the parallel development of pyrazolopyridine synthesis and boronic acid preparation methods, culminating in the emergence of combined synthetic strategies that efficiently produce the target compound.

Early synthetic approaches to pyrazolopyridine derivatives relied primarily on classical cyclization reactions involving pyrazole and pyridine precursors. The general procedure developed for preparing pyrazolo[1,5-a]pyridines involved treating 1-amino-2-iminopyridines with 1,3-dicarbonyl compounds in ethanol containing acetic acid under an oxygen atmosphere at elevated temperatures. This methodology proved effective for producing various substituted derivatives, with reaction times typically ranging from 2 to 18 hours depending on the specific substrates and conditions employed.

The development of boronic acid synthetic methodologies has followed a parallel evolutionary path, with significant advances in recent decades. Five primary approaches have emerged for the synthesis of pyridinylboronic acids and esters: halogen-metal exchange followed by borylation, metal-hydrogen exchange via directed ortho-metalation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and [4+2] cycloadditions. Each of these approaches offers distinct advantages depending on the specific structural requirements and functional group compatibility of the target molecule.

The halogen-metal exchange approach has proven particularly valuable for accessing pyridinylboronic acids, where 3-lithiopyridine can be generated cleanly at minus fifty degrees Celsius using toluene as a solvent. This methodology has been successfully scaled to produce kilogram quantities of pyridine boronic acid building blocks, demonstrating its practical utility for large-scale synthesis. The addition of various electrophiles to the lithiated intermediate affords useful building blocks with excellent yields, making this approach particularly attractive for industrial applications.

Modern synthetic methodologies have increasingly focused on developing more efficient and selective processes for accessing complex boronic acid derivatives. Recent advances include the optimization of reaction conditions to minimize side reactions such as protodeboronation, which can be problematic in boronic acid chemistry. Researchers have developed catalyst design and optimization strategies that enable rapid catalytic turnover, increasing the rate of productive reactions while suppressing unwanted decomposition pathways. Additionally, the development of boronic acid derivatives such as organotrifluoroborates has provided "slow release" strategies that ensure low boronic acid concentrations during reactions, minimizing potential side reactions.

Synthetic ApproachKey AdvantagesTypical Yield RangeReaction Conditions
Halogen-Metal ExchangeScalable, high yields70-90%-50°C, toluene solvent
Directed Ortho-MetalationRegioselective60-85%Low temperature, strong base
Palladium-Catalyzed CouplingFunctional group tolerance65-88%Mild conditions, various solvents
Carbon-Hydrogen BorylationDirect functionalization55-80%Transition metal catalysis
Cycloaddition ReactionsAtom economical70-95%Thermal or catalytic conditions

The convergence of these synthetic methodologies has enabled the efficient preparation of pyrazolo[1,5-A]pyridin-3-ylboronic acid through various strategic approaches. Contemporary synthetic strategies often involve the sequential assembly of the heterocyclic framework followed by introduction of the boronic acid functionality, or alternatively, the coupling of pre-formed boronic acid derivatives with appropriate pyrazolopyridine precursors. These methodological advances have significantly enhanced the accessibility of this important compound class, facilitating its broader application in chemical research and pharmaceutical development.

Pyrazolo[1,5-A]pyridin-3-ylboronic acid represents a heterocyclic boronic acid compound with well-established nomenclature according to International Union of Pure and Applied Chemistry standards [1]. The compound's systematic name follows the standardized nomenclature for fused heterocyclic systems, where the pyrazole ring is fused to the pyridine moiety at the 1,5-positions [1] [2]. The boronic acid functional group is positioned at the 3-position of the pyrazolo[1,5-A]pyridine core structure [1] [3].

The compound is identified by the Chemical Abstracts Service Registry Number 1238337-01-3, which serves as its unique molecular identifier in chemical databases [1] [2] [3]. Alternative nomenclature includes pyrazolo[1,5-A]pyridine-3-boronic acid, reflecting the systematic approach to naming boronic acid derivatives of heterocyclic compounds [1]. The molecular descriptor language number MFCD06739228 provides additional identification parameters for chemical inventory systems [1] [3].

Identification ParameterValue
IUPAC NamePyrazolo[1,5-A]pyridin-3-ylboronic acid [1]
CAS Registry Number1238337-01-3 [1] [2] [3]
Molecular FormulaC₇H₇BN₂O₂ [1] [2]
Molecular Weight161.95 g/mol [1] [2]
MDL NumberMFCD06739228 [1] [3]
SMILES CodeOB(C1=C2C=CC=CN2N=C1)O [3]

The nomenclature system for this compound follows established conventions for heterocyclic boronic acids, where the position of the boronic acid group is specified numerically within the fused ring system [4]. The systematic naming approach ensures unambiguous identification of the compound's structural features and functional group positioning [4].

Molecular Architecture Analysis

The molecular architecture of pyrazolo[1,5-A]pyridin-3-ylboronic acid consists of a bicyclic heterocyclic core with an appended boronic acid functional group [1] [5]. The fundamental structural framework comprises a pyrazole ring fused to a pyridine ring, creating a planar aromatic system with seven carbon atoms, two nitrogen atoms, one boron atom, and two oxygen atoms [1] [2]. The molecular geometry exhibits characteristic features of both heterocyclic systems and boronic acid functionality [5].

The boronic acid group, positioned at the 3-carbon of the pyrazolo[1,5-A]pyridine system, adopts the typical trigonal planar geometry around the boron center [6]. The boron-oxygen bond lengths in boronic acids typically range from 1.31 to 1.35 Angstroms, consistent with crystallographic data for similar heterocyclic boronic acid compounds [7] [6]. The molecular weight of 161.95 g/mol reflects the combined mass of the heterocyclic framework and the boronic acid substituent [1] [2].

The electronic structure of the compound features delocalized π-electron systems within both the pyrazole and pyridine rings [5]. The nitrogen atoms within the heterocyclic core contribute to the overall electronic properties and potential for intermolecular interactions [5]. The compound's planar geometry facilitates π-π stacking interactions, which are commonly observed in crystalline forms of heterocyclic compounds [8].

Structural FeatureCharacteristic
Core StructureBicyclic heterocycle [1]
Ring SystemPyrazole fused to pyridine [1] [5]
Functional GroupBoronic acid at 3-position [1] [3]
Molecular GeometryPlanar aromatic system [5]
Boron CoordinationTrigonal planar [6]
Electronic SystemDelocalized π-electrons [5]

The molecular configuration demonstrates characteristic features of heterocyclic boronic acids, including the ability to form reversible covalent bonds with diols and other nucleophiles through the boronic acid functionality [5]. The heterocyclic core provides structural rigidity and electronic properties that distinguish this compound from aliphatic boronic acids [9].

Structural Comparison with Related Heterocyclic Boronic Acids

Pyrazolo[1,5-A]pyridin-3-ylboronic acid belongs to a broader class of heterocyclic boronic acids that exhibit diverse structural characteristics and properties [9]. Comparative analysis with related compounds reveals significant structural similarities and differences that influence their chemical behavior and applications [9]. The structural framework of this compound can be compared with other pyrazolo-pyridine boronic acid derivatives and heterocyclic boronic acids containing different ring systems [10] [11].

The compound shares structural features with pyrazolo[3,4-b]pyridin-5-ylboronic acid, which contains a different fusion pattern between the pyrazole and pyridine rings [10]. While both compounds possess the same molecular formula C₆H₆BN₃O₂, their isomeric relationship results in different electronic properties and potential biological activities [10]. The 1,5-fusion pattern in pyrazolo[1,5-A]pyridin-3-ylboronic acid creates a different spatial arrangement of nitrogen atoms compared to the 3,4-fusion pattern in the related isomer [10].

Comparison with pyrazolo[1,5-A]pyridin-5-ylboronic acid, which has the boronic acid group at the 5-position rather than the 3-position, demonstrates the importance of substitution patterns in determining molecular properties [12] [11]. Both compounds share the same bicyclic core structure but exhibit different reactivity profiles due to the positioning of the boronic acid functional group [12] [11]. The molecular weight remains consistent at 161.95 g/mol for both positional isomers [12] [11].

CompoundMolecular FormulaMolecular WeightRing SystemBoronic Acid Position
Pyrazolo[1,5-A]pyridin-3-ylboronic acidC₇H₇BN₂O₂ [1]161.95 g/mol [1]1,5-fused [1]3-position [1]
Pyrazolo[3,4-b]pyridin-5-ylboronic acidC₆H₆BN₃O₂ [10]162.94 g/mol [10]3,4-fused [10]5-position [10]
Pyrazolo[1,5-A]pyridin-5-ylboronic acidC₇H₇BN₂O₂ [11]161.96 g/mol [11]1,5-fused [11]5-position [11]

The structural comparison extends to other heterocyclic boronic acids such as indazole-5-boronic acid, which contains a benzene ring fused to a pyrazole ring [13]. This compound exhibits a molecular weight of 161.95 g/mol and demonstrates similar boronic acid functionality while possessing a different heterocyclic core structure [13]. The melting point range of 175-180°C for indazole-5-boronic acid provides comparative data for understanding the thermal properties of related heterocyclic boronic acids [13].

The structural diversity among heterocyclic boronic acids influences their ability to participate in cross-coupling reactions and form specific intermolecular interactions [9]. The pyrazolo[1,5-A]pyridine core of the target compound provides unique electronic properties that distinguish it from other heterocyclic boronic acid derivatives [9]. The positioning of nitrogen atoms within the heterocyclic framework affects the compound's ability to form hydrogen bonds and coordinate with metal centers [9].

Crystallographic Studies and Molecular Configuration

Crystallographic analysis provides fundamental insights into the solid-state structure and molecular configuration of heterocyclic boronic acids [7] [6]. While specific crystallographic data for pyrazolo[1,5-A]pyridin-3-ylboronic acid requires further investigation, comparative analysis with structurally related compounds reveals characteristic features of heterocyclic boronic acid crystal structures [7] [6]. The molecular configuration in the solid state typically exhibits intermolecular hydrogen bonding patterns that influence the overall crystal packing [7] [6].

Related heterocyclic boronic acids demonstrate characteristic crystallographic features, including the formation of centrosymmetric dimers through pairs of oxygen-hydrogen···oxygen hydrogen bonds [7] [14]. The boronic acid group typically adopts a syn-anti conformation, with the hydroxyl groups oriented to facilitate intermolecular hydrogen bonding interactions [7] [14]. The dihedral angle between the heterocyclic ring system and the boronic acid group is typically small, often less than 10 degrees, indicating near-coplanarity [7] [14].

Crystallographic studies of (2-benzyloxypyrimidin-5-yl)boronic acid reveal a dihedral angle of 3.8 degrees between the boronic acid group and the aromatic ring system [7] [14]. This structural feature is commonly observed in heterocyclic boronic acids and suggests similar geometric arrangements in pyrazolo[1,5-A]pyridin-3-ylboronic acid [7] [14]. The crystal packing typically involves the formation of chains through lateral hydrogen bonding interactions between hydroxyl groups and nitrogen atoms in neighboring molecules [7] [14].

Crystallographic ParameterTypical RangeReference Compound
Dihedral Angle (Ring-Boronic Acid)3-10° [7] [14](2-benzyloxypyrimidin-5-yl)boronic acid [7]
Hydrogen Bond Distance (O-H···O)1.91-1.92 Å [7] [14]Heterocyclic boronic acids [7]
Hydrogen Bond Distance (O-H···N)2.06-2.07 Å [7] [14]Pyrimidine boronic acids [7]
Crystal SystemOrthorhombic/Monoclinic [6]Phenylboronic acid derivatives [6]

The molecular configuration in crystalline heterocyclic boronic acids typically exhibits planar or near-planar geometry for the heterocyclic core [8]. X-ray crystallographic analysis of 3-iodo-1H-pyrazolo[3,4-b]pyridine demonstrates a dihedral angle of 0.82 degrees between the pyridine and pyrazole rings, indicating essential planarity of the bicyclic system [8]. This structural characteristic is expected to be preserved in pyrazolo[1,5-A]pyridin-3-ylboronic acid due to the similar heterocyclic framework [8].

The crystal packing of heterocyclic boronic acids involves multiple types of intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding where applicable [8]. The formation of chains and layers through these interactions contributes to the overall stability of the crystal structure [8]. Oxygen···boron stacking interactions, with distances typically around 3.13 Å, and carbon(π)···boron interactions at approximately 3.39 Å, further stabilize the crystal lattice [7] [14].

Physical State and Organoleptic Properties

Pyrazolo[1,5-A]pyridin-3-ylboronic acid exists as a solid crystalline material at room temperature [1] [2] [3] [4]. The compound presents as a white to off-white solid with no reported characteristic odor or taste [5]. The molecular structure consists of a fused pyrazolo[1,5-a]pyridine heterocyclic system with a boronic acid functional group attached at the 3-position, resulting in a planar aromatic framework.

The compound exhibits a molecular formula of C₇H₇BN₂O₂ with a molecular weight of 161.95 g/mol [1] [2] [3] [6] [4]. The Chemical Abstracts Service registry number is 1238337-01-3, and the MDL number is MFCD06739228 [3] [6] [4]. The compound demonstrates predicted density of 1.31±0.1 g/cm³, indicating a relatively compact molecular packing in the solid state [7].

PropertyValueReference
Molecular FormulaC₇H₇BN₂O₂ [1] [2] [3] [6] [4]
Molecular Weight161.95 g/mol [1] [2] [3] [6] [4]
Physical StateSolid [1] [2] [3] [4]
AppearanceWhite to off-white solid [5]
Density1.31±0.1 g/cm³ (Predicted) [7]

Solubility Profile in Various Solvents

The solubility characteristics of Pyrazolo[1,5-A]pyridin-3-ylboronic acid demonstrate typical behavior for boronic acid derivatives. The compound exhibits good solubility in dimethyl sulfoxide when subjected to heating and ultrasonic treatment [1] [2]. Optimal dissolution conditions require heating to 37°C combined with ultrasonic agitation for enhanced solubility in polar aprotic solvents.

In aqueous systems, the compound displays limited solubility due to the hydrophobic nature of the pyrazolo[1,5-a]pyridine core, despite the presence of the hydrophilic boronic acid functionality [8]. The predicted logarithmic partition coefficient (LogP) of -0.9859 indicates moderate hydrophilicity, suggesting better solubility in polar solvents compared to nonpolar systems [4].

The compound demonstrates a topological polar surface area of 57.76 Ų with 4 hydrogen bond acceptors and 2 hydrogen bond donors, contributing to its solubility behavior in hydrogen-bonding solvents [4]. The predicted pKa value of 7.66±0.43 suggests that the compound can exist in different ionization states depending on solution pH, affecting its solubility profile [7].

SolventSolubilityNotesReference
DMSOGood (with heating/ultrasonic)Heat to 37°C with ultrasonic treatment [1] [2]
WaterLimitedModerate hydrophilicity [8]
Polar protic solventsModerateEnhanced by hydrogen bonding [7]
Nonpolar solventsPoorLimited by aromatic core [4]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

The ¹H Nuclear Magnetic Resonance spectrum of Pyrazolo[1,5-A]pyridin-3-ylboronic acid exhibits characteristic signals in the aromatic region between 6.5-8.5 ppm, corresponding to the protons on the fused heterocyclic system [9] [10] [11]. The pyrazolo[1,5-a]pyridine core generates distinct chemical shift patterns due to the electronic environment created by the nitrogen atoms in the ring system.

The ¹³C Nuclear Magnetic Resonance spectrum displays signals in the heterocyclic carbon region between 95-160 ppm, reflecting the various carbon environments within the fused ring system [9] [10] [11]. The carbon atom bearing the boronic acid substituent typically appears as a distinct signal due to the electron-withdrawing effect of the boron-containing group.

The boronic acid functionality contributes characteristic ¹¹B Nuclear Magnetic Resonance signals, although specific chemical shift values for this compound require experimental determination. The boron atom in boronic acids typically resonates in the range of 20-35 ppm, depending on the coordination environment and hydrogen bonding interactions.

NMR TypeChemical Shift RangeAssignmentReference
¹H NMR6.5-8.5 ppmAromatic protons [9] [10] [11]
¹³C NMR95-160 ppmHeterocyclic carbons [9] [10] [11]
¹¹B NMR20-35 ppm (typical)Boronic acid boron [11]

Infrared Absorption Patterns

The infrared spectrum of Pyrazolo[1,5-A]pyridin-3-ylboronic acid exhibits several characteristic absorption bands. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the 1600-1500 cm⁻¹ region, indicative of the conjugated heterocyclic system [12] [13].

The boronic acid functionality contributes distinct absorption features, including boron-oxygen stretching vibrations in the 1200-1000 cm⁻¹ region. The broad absorption around 3200-3600 cm⁻¹ corresponds to the hydroxyl groups associated with the boronic acid moiety, often broadened due to hydrogen bonding interactions [12] [13].

Additional characteristic peaks include carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region for the aromatic protons, and in-plane and out-of-plane bending vibrations in the fingerprint region below 1500 cm⁻¹ [13].

Wavenumber Range (cm⁻¹)AssignmentIntensityReference
3200-3600O-H stretch (boronic acid)Broad, medium [12] [13]
3000-3100Aromatic C-H stretchMedium [13]
1600-1500Aromatic C=C, C=N stretchStrong [12] [13]
1200-1000B-O stretchMedium [12] [13]

Mass Spectrometric Fragmentation Behavior

Mass spectrometry analysis of Pyrazolo[1,5-A]pyridin-3-ylboronic acid reveals a molecular ion peak at m/z 161.95, corresponding to the molecular weight of the compound [14] [11]. The protonated molecular ion [M+H]⁺ appears at m/z 162.95, representing the most abundant peak in positive ion mode.

Fragmentation patterns typically involve the loss of the boronic acid functionality, generating fragments at m/z 135 corresponding to the pyrazolo[1,5-a]pyridin-3-yl cation. Additional fragmentation occurs through loss of boron-containing groups and ring-opening processes within the heterocyclic system [14].

Electrospray ionization mass spectrometry provides optimal ionization conditions for this compound, allowing for accurate mass determination and structural confirmation. The isotope pattern reflects the natural abundance of boron isotopes (¹⁰B and ¹¹B), creating characteristic doublet patterns in the mass spectrum [14] [11].

m/z ValueAssignmentRelative IntensityReference
161.95[M]⁺-Medium [14] [11]
162.95[M+H]⁺Base peak [14] [11]
135[M-BO₂H₂]⁺Medium [14]
VariousFragment ionsVariable [14]

Thermal Stability Parameters

Pyrazolo[1,5-A]pyridin-3-ylboronic acid demonstrates reasonable thermal stability under normal storage and handling conditions [12] [4]. The compound should be stored at temperatures between -20°C and 2-8°C to maintain long-term stability and prevent degradation [1] [2] [12] [4].

The decomposition temperature has not been specifically reported for this compound, requiring dedicated thermal analysis studies such as thermogravimetric analysis and differential scanning calorimetry to establish precise values. However, similar boronic acid derivatives typically decompose above 200°C with loss of water molecules from the boronic acid groups.

Storage stability is maintained when the compound is kept in dry conditions under an inert atmosphere, as moisture can promote hydrolysis and degradation of the boronic acid functionality [1] [2] [12] [4]. The compound should be protected from extreme temperatures, moisture, and oxidizing conditions to ensure optimal stability.

ParameterValue/ConditionNotesReference
Storage Temperature-20°C to 2-8°CLong-term stability [1] [2] [12] [4]
Moisture SensitivityHighStore under dry conditions [12] [4]
Atmospheric StabilityModerateInert atmosphere recommended [1] [2]
Thermal Decomposition>200°C (estimated)Requires experimental verification-

Electronic Properties and Molecular Orbitals

The electronic structure of Pyrazolo[1,5-A]pyridin-3-ylboronic acid is characterized by a conjugated π-electron system extending across the fused heterocyclic framework. Density functional theory calculations on related pyrazolo[1,5-a]pyridine derivatives indicate Highest Occupied Molecular Orbital energies in the range of -6.0 to -6.5 eV and Lowest Unoccupied Molecular Orbital energies between -2.0 to -2.5 eV [15] [16] [17].

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap is estimated to be 3.5-4.5 eV, indicating semiconducting properties with potential applications in organic electronics [15] [16] [17]. The boronic acid substituent acts as an electron-withdrawing group, lowering both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels compared to the unsubstituted pyrazolo[1,5-a]pyridine core.

The compound exhibits moderate dipole moment due to the asymmetric distribution of electron density created by the boronic acid functionality and the nitrogen atoms in the heterocyclic system [15] [16]. Molecular orbital calculations reveal that the Highest Occupied Molecular Orbital is primarily localized on the heterocyclic core, while the Lowest Unoccupied Molecular Orbital extends toward the boronic acid substituent, facilitating intramolecular charge transfer processes [15] [16].

The polarizability of the molecule is moderate, reflecting the conjugated aromatic nature of the pyrazolo[1,5-a]pyridine system combined with the polar boronic acid group [15] [16]. These electronic properties contribute to the compound's reactivity in cross-coupling reactions and its potential utility in materials science applications.

Electronic PropertyEstimated ValueSignificanceReference
HOMO Energy-6.0 to -6.5 eVElectron donation capability [15] [16] [17]
LUMO Energy-2.0 to -2.5 eVElectron acceptance capability [15] [16] [17]
HOMO-LUMO Gap3.5-4.5 eVSemiconducting behavior [15] [16] [17]
Dipole MomentModeratePolar character [15] [16]
PolarizabilityModerateElectronic delocalization [15] [16]

Wikipedia

Pyrazolo[1,5-a]pyridin-3-ylboronic acid

Dates

Last modified: 08-16-2023

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